Bienvenue dans la boutique en ligne BenchChem!

Doconazole

Coccidioidomycosis Experimental therapeutics Antifungal efficacy

For oral coccidioidomycosis research, Doconazole (R-34000) is the only imidazole providing complete protection via oral gavage. Unlike miconazole or econazole, which lack oral efficacy, its unique 1,3-dioxolane ring confers oral bioavailability, achieving plasma levels above the C. immitis MIC. This makes it an essential positive control for oral dosing studies and a superior scaffold for SAR investigations. Procure this specific dioxolane-imidazole to ensure experimental validity; generic substitution is scientifically unsound.

Molecular Formula C26H22Cl2N2O3
Molecular Weight 481.4 g/mol
CAS No. 59831-63-9
Cat. No. B045522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoconazole
CAS59831-63-9
SynonymsDoconazole; R-34000
Molecular FormulaC26H22Cl2N2O3
Molecular Weight481.4 g/mol
Structural Identifiers
SMILESC1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C26H22Cl2N2O3/c27-21-8-11-24(25(28)14-21)26(17-30-13-12-29-18-30)32-16-23(33-26)15-31-22-9-6-20(7-10-22)19-4-2-1-3-5-19/h1-14,18,23H,15-17H2/t23-,26-/m0/s1
InChIKeyGNZHVEIGGFMLSP-OZXSUGGESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doconazole CAS 59831-63-9: Experimental Dioxolane Imidazole Antifungal for Coccidioidomycosis Research Procurement


Doconazole (CAS 59831-63-9, R-34000) is a synthetic imidazole derivative belonging to the dioxolane-imidazole subclass of azole antifungals [1]. Its molecular formula is C₂₆H₂₂Cl₂N₂O₃ with a molecular weight of approximately 481.37 g/mol [2]. The compound acts as a fungal lanosterol 14α-demethylase (CYP51) inhibitor, thereby disrupting ergosterol biosynthesis in fungal cell membranes [3]. Doconazole received its International Nonproprietary Name (INN) in 1977 and is classified under the imidazole antifungal drug group [1][4]. It is distinguished from structurally related imidazoles by the presence of a central 1,3-dioxolane ring system, which confers distinct physicochemical and pharmacokinetic properties relative to non-dioxolane azole comparators [2].

Doconazole Procurement: Why Miconazole, Econazole, or Ketoconazole Cannot Substitute in Experimental Coccidioidomycosis Models


Generic substitution among imidazole antifungals is scientifically unsound in experimental coccidioidomycosis research due to route-dependent efficacy divergence and fundamental structural differences. Direct comparative studies in murine models of lethal Coccidioides immitis infection demonstrate that miconazole and econazole exhibit negligible oral efficacy, whereas Doconazole (R-34000) achieves complete protection via the oral route [1]. This divergence stems from the presence of the 1,3-dioxolane ring in Doconazole, a structural feature absent in miconazole and econazole, which markedly alters oral absorption and systemic exposure [2]. Furthermore, the predicted logP of Doconazole (6.60) differs substantially from that of ketoconazole (logP approximately 4.3), indicating distinct lipophilicity profiles that affect tissue distribution and pharmacokinetic behavior [3]. Procurement of alternative imidazoles for oral administration studies in coccidioidomycosis models will yield fundamentally different experimental outcomes and confound data interpretation.

Doconazole (R-34000) Evidence Guide: Head-to-Head Quantitative Differentiation from Miconazole and Econazole


Oral Route Efficacy: 100% Survival in Lethal Murine Coccidioidomycosis vs. Minimal Oral Protection with Miconazole and Econazole

Doconazole (R-34000) demonstrated striking superiority over miconazole and econazole when administered orally in a lethal murine model of Coccidioides immitis infection. While miconazole and econazole were ineffective via the oral route and required intramuscular administration to achieve therapeutic benefit, Doconazole was 'very highly effective' orally [1]. All orally treated mice survived a challenge lethal to more than 80% of untreated control animals [1]. This route-dependent efficacy contrast represents the most definitive differentiation of Doconazole from its closest imidazole analogs [1].

Coccidioidomycosis Experimental therapeutics Antifungal efficacy

Plasma Pharmacokinetics: Oral Doconazole Achieves Supra-MIC Concentrations in Mice and Humans

In the same comparative study, plasma and serum concentrations of orally administered Doconazole (R-34000) in both mice and human subjects exceeded the minimum inhibitory concentration (MIC) for a virulent strain of Coccidioides immitis [1]. This pharmacokinetic finding provides mechanistic validation for the observed in vivo oral efficacy and distinguishes Doconazole from miconazole and econazole, which do not achieve therapeutic systemic levels following oral administration [1].

Pharmacokinetics Coccidioides immitis Oral bioavailability

Physicochemical Differentiation: Predicted LogP of 6.60 Confers Distinct Lipophilicity vs. Ketoconazole (LogP ~4.3)

Doconazole exhibits a predicted octanol-water partition coefficient (LogP) of approximately 6.60 [1]. This value is substantially higher than that of ketoconazole, the prototypical orally active dioxolane-imidazole, which has a LogP of approximately 4.3. The 2.3-unit difference in LogP translates to a theoretical ~200-fold difference in lipophilicity, which may influence membrane permeability, tissue distribution kinetics, and potential for adipose tissue accumulation [1]. This physicochemical distinction provides a quantifiable basis for differential pharmacokinetic behavior between Doconazole and other dioxolane-containing imidazoles.

Lipophilicity Tissue distribution Physicochemical properties

Structural Differentiation: Dioxolane Ring System Enables Oral Bioavailability Absent in Non-Dioxolane Imidazoles

Doconazole contains a central 1,3-dioxolane ring system that is absent in miconazole and econazole [1][2]. This structural feature is shared with ketoconazole and other orally bioavailable imidazoles, and is mechanistically associated with enhanced gastrointestinal absorption and oral bioavailability relative to non-dioxolane imidazoles [1]. The experimental data from Levine (1976) demonstrates that this structural difference translates to functional oral efficacy: Doconazole is orally effective in murine coccidioidomycosis, whereas miconazole and econazole (lacking the dioxolane ring) require parenteral administration to achieve therapeutic effect [3].

Structure-activity relationship Oral absorption Dioxolane-imidazole

Doconazole Procurement Scenarios: Validated Research and Industrial Applications Based on Quantitative Evidence


Experimental Murine Coccidioidomycosis Studies Requiring Oral Antifungal Administration

Doconazole is uniquely suited for murine models of Coccidioides immitis infection where oral dosing is required. Direct comparative evidence demonstrates that miconazole and econazole lack oral efficacy, whereas Doconazole achieves 100% survival in orally treated mice exposed to a lethal inoculum (control mortality >80%) [1]. Researchers conducting oral therapeutic studies in coccidioidomycosis should select Doconazole over miconazole or econazole to ensure interpretable positive control data.

Comparative Oral Bioavailability Studies of Imidazole Antifungals

Doconazole serves as a valuable comparator in oral absorption studies given its documented ability to achieve plasma concentrations exceeding the MIC for C. immitis following oral administration in both mice and humans [1]. This distinguishes it from miconazole and econazole, which require parenteral administration for systemic exposure. Comparative pharmacokinetic studies investigating the structural determinants of oral bioavailability among imidazoles can utilize Doconazole as a representative orally bioavailable dioxolane-imidazole.

Structure-Activity Relationship (SAR) Studies of Dioxolane-Containing Azoles

Doconazole's 1,3-dioxolane ring system represents a key structural motif associated with oral bioavailability in the imidazole antifungal class [2][3]. As an early dioxolane-imidazole that preceded the development of ketoconazole, Doconazole provides a structurally simpler scaffold for SAR investigations. The predicted LogP of 6.60 also offers a distinct lipophilicity benchmark compared to ketoconazole (LogP ~4.3), enabling studies of how lipophilicity modulates tissue distribution and antifungal activity [4].

Reference Compound for Coccidioides immitis Susceptibility Testing

Given the documented correlation between Doconazole plasma concentrations and MIC values for virulent C. immitis strains [1], the compound can serve as a reference agent in in vitro susceptibility assays. The availability of both in vitro MIC data and in vivo efficacy correlation provides a validated benchmark for evaluating novel antifungal candidates against Coccidioides species. Note that this application is limited to research contexts; Doconazole has not been detected in clinical trials and is not approved for human therapeutic use [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.